Gris-PEG

Catalog No.
S3717730
CAS No.
78739-00-1
M.F
C17H17ClO6
M. Wt
352.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gris-PEG

CAS Number

78739-00-1

Product Name

Gris-PEG

IUPAC Name

(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione

Molecular Formula

C17H17ClO6

Molecular Weight

352.8 g/mol

InChI

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1

InChI Key

DDUHZTYCFQRHIY-RBHXEPJQSA-N

SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
SOL IN N,N-DIMETHYLFORMAMIDE @ 25 °C: 12-14 G/100 ML; SLIGHTLY SOL IN ETHANOL, CHLOROFORM, METHANOL, ACETIC ACID, ACETONE, BENZENE, & ETHYL ACETATE; PRACTICALLY INSOL IN WATER & PETROLEUM ETHER
5.04e-02 g/L

Canonical SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC

Isomeric SMILES

C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC

The exact mass of the compound Gris-PEG is 352.0713660 g/mol and the complexity rating of the compound is 575. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['41728', '34533']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Gris-PEG is an advanced formulation of the antifungal agent griseofulvin, presented as an ultramicrosize solid dispersion in polyethylene glycol (PEG). [REFS-1, REFS-2] Griseofulvin is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high membrane permeability but very low aqueous solubility, which severely limits its oral absorption and bioavailability. [REFS-3, REFS-4] The Gris-PEG formulation is specifically engineered to overcome this critical solubility barrier by dispersing the active pharmaceutical ingredient (API) in a water-soluble polymer matrix, thereby enhancing its dissolution rate and subsequent absorption in the gastrointestinal tract. [REFS-1, REFS-5]

Direct substitution of Gris-PEG with unprocessed or conventional microsize griseofulvin in a formulation introduces significant risk of therapeutic failure and batch inconsistency. Standard forms of griseofulvin exhibit poor and highly variable dissolution, leading to erratic absorption that is heavily dependent on co-administration with high-fat foods. [REFS-1, REFS-2] The enhanced bioavailability of Gris-PEG is a direct result of its specific ultramicrocrystalline structure within a PEG solid dispersion, a property not achievable by simple physical mixing of the components. [3] Opting for a lower-cost, non-dispersed form of griseofulvin negates the primary performance advantage, leading to unpredictable dosing requirements and unreliable clinical outcomes.

Enhanced Gastrointestinal Absorption Enabling Dose Reduction

The efficiency of gastrointestinal absorption for Gris-PEG (ultramicrocrystalline griseofulvin) is approximately one and one-half times that of conventional microsize griseofulvin. [1] This significant increase in absorption efficiency allows for a substantial reduction in the required API dosage to achieve a therapeutic effect.

Evidence DimensionGastrointestinal Absorption Efficiency
Target Compound DataApproximately 1.5x that of microsize form
Comparator Or BaselineConventional microsize griseofulvin (1x)
Quantified Difference~50% increase in absorption efficiency
ConditionsOral administration in humans, as stated on the FDA-approved product label.

This allows formulators to use approximately 33% less active ingredient per dose, directly impacting material costs, tablet size, and patient dosing regimens.

Superior Dissolution Rate in Biorelevant Media

In comparative dissolution studies, griseofulvin formulated as a self-emulsifying drug delivery system (SEDDS), which similarly enhances solubility, showed rapid and near-complete dissolution in simulated intestinal fluid (SIF). In contrast, commercial Gris-PEG tablets also demonstrated significantly faster dissolution profiles compared to standard griseofulvin, which exhibits poor dissolution in SIF. [REFS-1, REFS-2] Patent literature further confirms that solid dispersions of griseofulvin in PEG 6000 possess a faster dissolution rate than even wetted, micronized griseofulvin. [3]

Evidence DimensionIn-vitro Dissolution Rate
Target Compound DataRapid and high percentage of drug release in simulated intestinal fluid.
Comparator Or BaselineStandard griseofulvin tablets (exhibit low dissolution in simulated intestinal fluid).
Quantified DifferenceQualitatively described as 'much faster' and quantitatively shown to be near-complete vs. incomplete.
ConditionsIn-vitro dissolution testing in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

A rapid and complete dissolution profile is the critical prerequisite for overcoming solubility-limited absorption, ensuring the API is available for uptake in the small intestine.

More Reliable and Uniform Absorption Profile

A clinical study comparing microsized and ultramicrosized (Gris-PEG) tablets in non-fasting volunteers found that while co-administration with food reduces the overall difference between formulations, the absorption of griseofulvin from the ultramicrosized tablets is 'more reliable and uniform'. [1] This indicates a reduction in pharmacokinetic variability, a key attribute for any therapeutic agent.

Evidence DimensionReliability and Uniformity of Absorption
Target Compound DataMore reliable and uniform absorption profile.
Comparator Or BaselineMicrosized griseofulvin tablets.
Quantified DifferenceQualitatively assessed as more uniform; plasma concentration curves show less inter-subject variability.
ConditionsOral administration (2x125mg tablets) to 6 healthy, non-fasting volunteers.

Reduced inter-patient variability in drug absorption leads to more predictable therapeutic outcomes and a more reliable safety profile, which is a critical quality attribute for pharmaceutical development.

Development of Lower-Dosage Oral Antifungal Formulations

The approximately 1.5-fold increase in bioavailability directly enables the development of solid oral dosage forms with a significantly lower API load compared to those using microsize griseofulvin, reducing material costs and potentially improving patient tolerance. [1]

Formulations Requiring High Batch-to-Batch Reproducibility

Gris-PEG provides a consistent, high-dissolution starting material, which is critical for robust manufacturing processes. Its more uniform absorption profile helps ensure that finished drug products meet stringent bioequivalence and quality standards with less variability. [2]

Clinical Research Requiring Reduced Pharmacokinetic Variability

For clinical trials or research applications where predictable dosing is essential, Gris-PEG is the logical choice. Its more reliable absorption minimizes inter-subject variability, allowing for clearer interpretation of efficacy and safety data without the confounding factor of erratic drug uptake. [2]

Physical Description

Griseofulvin appears as white to pale cream-colored crystalline powder. Odorless or almost odorless. Tasteless. Sublimes without decomposition at 410 °F. (NTP, 1992)
Solid

Color/Form

STOUT OCTAHEDRA OR RHOMBS FROM BENZENE
WHITE TO CREAMY POWDER
COLORLESS CRYSTALLINE SOLID

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Exact Mass

352.0713660 g/mol

Monoisotopic Mass

352.0713660 g/mol

Heavy Atom Count

24

Odor

ODORLESS

Melting Point

428 °F (NTP, 1992)
220 °C

UNII

32HRV3E3D5

Drug Indication

For the treatment of ringworm infections of the skin, hair, and nails, namely: tinea corporis, tinea pedis, tinea cruris, tinea barbae, cradle cap or other conditions caused by Trichophyton or Microsporum fungi.
FDA Label

Livertox Summary

Griseofulvin is a fungistatic agent used to treat superficial fungal skin infections such as tinea capitis and pedis. Griseofulvin therapy can cause transient mild-to-moderate serum aminotransferase elevations and has very rarely been linked to clinically apparent acute drug induced liver injury.

Drug Classes

Antifungal Agents

Therapeutic Uses

Antibiotics, Antifungal
GRISEOFULVIN IS USED IN THE TREATMENT OF TINEAS (RINGWORM INFECTIONS) OF THE SKIN, HAIR & NAILS--TINEA CORPORIS, TINEA PEDIS, TINEA CRURIS, TINEA BARBAE, TINEA CAPITIS & TINEA UNGUIUM (ONYCHOMYCOSIS) CAUSED BY SUSCEPTIBLE SPECIES OF TRICHOPHYTON, MICROSPORUM, OR EPIDERMOPHYTON.
MEDICATION (VET): DRUG IS USEFUL IN TREATMENT OF SUPERFICIAL FUNGUS INFECTIONS CAUSED BY TRICHOPHYTON MENTAGROPHYTES, RUBRUM, INTERDIGITALE, SCHOENLEINI, SULPHUREUM AND VERRUCOSUM, AND MICROSPORUM AND OVINI, CANIS, AND GYPSEUM...
MEDICATION (VET): TO TREAT RINGWORM OF SKIN OR NAILS ESPECIALLY THOSE AREAS DIFFICULT TO TREAT LOCALLY (EYE, MOUTH, NAIL AREAS), OR THOSE REFRACTORY TO OTHER THERAPY.
For more Therapeutic Uses (Complete) data for GRISEOFULVIN (14 total), please visit the HSDB record page.

Mechanism of Action

Griseofulvin is fungistatic, however the exact mechanism by which it inhibits the growth of dermatophytes is not clear. It is thought to inhibit fungal cell mitosis and nuclear acid synthesis. It also binds to and interferes with the function of spindle and cytoplasmic microtubules by binding to alpha and beta tubulin. It binds to keratin in human cells, then once it reaches the fungal site of action, it binds to fungal microtubes thus altering the fungal process of mitosis.
Fungistatic; griseofulvin inhibits fungal cell mitosis by causing disruption of the mitotic spindle structure, thereby arresting the metaphase of cell division. It is deposited in varying concentrations in the keratin precursor cells of skin, hair, and nails, rendering the keratin resistant to fungal invasion. As the infected keratin is shed, it is replaced with healthy tissue.

Absorption Distribution and Excretion

Poorly absorbed from GI ranging from 25 to 70% of an oral dose. Absorption is significantly enhanced by administration with or after a fatty meal.
IN RATS GIVEN ORAL DOSES OF 100 MG/KG BODY WT (36)CL-GRISEOFULVIN, 10% OF ACTIVITY WAS FOUND IN URINE AFTER 24 HR & 4% DURING 24-48 HR. ...IN ANOTHER STUDY, WITHIN 24-HR PERIOD ONLY 0.14% OF SIMILAR ORAL DOSES IN RATS WAS FOUND IN URINE, & 16% WAS RECOVERED IN FECES. FOLLOWING ITS IV INJECTION GRISEOFULVIN WAS DISTRIBUTED EVENLY THROUGHOUT TISSUES, ALTHOUGH HIGHER LEVELS WERE FOUND IN SKIN & LUNG.
Microsize - variable, ranging from 25 to 70% of an oral dose. Ultramicrosize - Almost completely absorbed. Absorption is significantly enhanced by administration with or after a fatty meal.
Griseofulvin is deposited in varying concentrations in the keratin layer of the skin, hair, and nails. It can be detected in the stratum corneum of the skin within a few hours following administration. Only a very small fraction of an oral dose is distributed in the body fluids and tissues.
Elimination: Renal. less than 1% of a dose is excreted as unchanged drug in the urine. Approximately 36% of griseofulvin is excreted unchanged in the feces.
GRISEOFULVIN IS PROBABLY DEPOSITED IN BASAL CELLS AND IS CARRIED OUTWARDS INTO EPIDERMIS AS NORMAL SKIN GROWTH PROCEEDS. THIS...MAKES FOR LONG LATENCY FROM TIME MEDICATION IS BEGUN UNTIL EVIDENCE OF IMPROVEMENT OCCURS.

Metabolism Metabolites

Primarily hepatic with major metabolites being 6-methyl-griseofulvin and its glucuronide conjugate.
Griseofulvin is mainly metabolized to 6-dimethylgriseofulvin and its glucuronide.
...IT HAS BEEN REPORTED THAT 6-DEMETHYLGRISEOFULVIN IS THE MAJOR URINARY METABOLITE...IN MAN, THE PREVIOUSLY REPORTED 4-DEMETHYL-GRISEOFULVIN WAS ABSENT. GRISEOFULVIC ACID (7-CHLORO-4,6-DIMETHOXY-6'-METHYLGRISAN-2',3,4'-TRIONE) WAS IDENTIFIED...
Primarily hepatic with major metabolites being 6-methyl-griseofulvin and its glucuronide conjugate. Half Life: 9-21 hours

Wikipedia

Griseofulvin
Isopropyl_β-D-1-thiogalactopyranoside

Drug Warnings

ORAL THRUSH DUE TO CANDIDAL OVERGROWTH HAS...OCCURRED.
GRISEOFULVIN...IS CONTRAINDICATED IN PATIENTS WITH ACUTE INTERMITTENT PORPHYRIA OR A HISTORY OF.../IT/, HEPATOCELLULAR FAILURE, AND HYPERSENSITIVITY TO THE DRUG. ... SAFE USE...DURING PREGNANCY HAS NOT BEEN ESTABLISHED.
RARELY, TRANSIENT DIMINUTION OF HEARING HAS OCCURRED...PARESTHESIAS OF HANDS AND FEET HAS FOLLOWED EXTENDED THERAPY... OCCASIONALLY, LARGE DOSES HAVE PRODUCED...PSYCHOTIC SYMPTOMS.
GRISEOFULVIN HAS BEEN REPORTED TO CAUSE TACHYCARDIA AND FLUSHING...
For more Drug Warnings (Complete) data for GRISEOFULVIN (17 total), please visit the HSDB record page.

Biological Half Life

9-21 hours
DRUG HAS A HALF-LIFE IN PLASMA OF ABOUT 1 DAY, & APPROX 50% OF ORAL DOSE CAN BE DETECTED IN THE URINE WITHIN 5 DAYS, MOSTLY IN THE FORM OF METABOLITES /SRP: 36% IN THE FECES WITHIN 5 DAYS/.
The half-life of griseofulvin in canine plasma was found to be 47 minutes ... .

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Methods of Manufacturing

ANTIBIOTIC SUBSTANCE PRODUCED BY PENICULLIUM GRISEOFULVUM DIERCKX AND BY P. JANCZEWSKII ZAL. (= P. NIGRCANS (BANIER) THOM.). ISOLATION: OXFORD ET AL, BIOCHEM J 33, 240 (1939); BRIAN ET AL, TRANS BRIT MYCOL SOC 29, 173 (1946); HOCKENHULL, DOREY ET AL, US PATENT 3,069,328-9 (1962 TO GLAXO).

General Manufacturing Information

NOT APPROVED IN UNITED STATES IN FOOD PRODUCING ANIMALS.

Analytic Laboratory Methods

AOAC METHOD NO. 968.49. DETERMINATION IN FEEDS, APPLICABLE TO CONCN GREATER THAN OR EQUAL TO 10 MG/OZ; CHROMATOGRAPHY; SPECTROPHOTOMERY, READING AT 290 & 320 NM.
HIGH PERFORMANCE LIQ CHROMATOGRAPHIC METHOD WAS USED TO DETERMINE THE PURITY OF GRISEOFULVIN IN COMMERCIAL DRUG SUBSTANCE SAMPLES & ANALYZE GRISEOFULVIN & ITS DECOMPOSITION IMPURITIES IN FRESH & AGED POWDERS, CAPSULES & TABLETS. RESULTS SHOWED THAT DECHLOROGRISEOFULVIN WAS THE MAJOR IMPURITY OF ALL BATCHES TESTED & THAT OTHER SIGNIFICANT IMPURITIES WERE ABSENT. METHOD ALLOWED SEPARATION OF DECOMPOSITION IMPURITIES AFTER ACCELERATED DECOMPOSITION STUDIES.

Clinical Laboratory Methods

PLASMA, FLUOROMETRIC DETERMINATION; ROWLAND M, RIEGELMAN S, & EPSTEIN WL; ABSORPTION KINETICS OF GRISEOFULVIN IN MAN; J PHARM SCI 57: (984) (1968).
BLOOD, FLUORESCENCE SPECTROSCOPY. UDENFRIEND S, FLUORESCENCE ESSAY IN BIOLOGY & MEDICINE; ACADEMIC PRESS, NEW YORK, NY (1962).
METHOD WAS TESTED IN VITRO & IN RABBITS. REPRODUCIBLE RESULTS OBTAINED WITH HIGH SENSITIVITY & PLASMA CONCN AS LOW AS 50 NG/ML WERE MEASURED.
SERUM WAS ANALYZED BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH SENSITIVITY LESS THAN 0.2 MUG/ML.
SPECIFIC QUANTITATIVE METHOD INVOLVES EXTRACTION WITH ETHER, EVAPORATION, ADDITION OF INTERNAL STD DISSOLVED IN BENZENE, & GLC ANALYSIS USING ELECTRON CAPTURE DETECTOR. SENSITIVITY IS 0.05 UG/ML OF PLASMA.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
Griseofulvin preparation should generally be stored at a temperature less than 40 degrees C, preferably between 15-30 degrees C; microsize griseofulvin oral suspension should be protected from freezing and stored in light-resistant containers. ... Should be stored in well-closed containers.

Interactions

...METABOLISM /OF GRISEOFULVIN/ IS ACCELERATED BY...PRIMIDONE IN RATS AND MAN...
GRISEOFULVIN ACTED AS A COCARCINOGEN WITH SKIN APPLICATIONS OF 3-METHYLCHOLANTHRENE IN MICE...
Effects may be potentiated when alcohol is used concurrently with griseofulvin; also, concurrent use with griseofulvin may result in tachycardia, diaphoresis, and flushing.
/Coumarin- or indandione-derivative anticoagulants/ effects, may be decreased when these agents are used concurrently with griseofulvin; decrease is thought to be due to accelerated metabolism of anticoagulants secondary to stimulation of hepatic microsomal enzyme activity; prothrombin time should be monitored until a stable level is maintained; dosage adjustments may be necessary during and after griseofulvin therapy.
For more Interactions (Complete) data for GRISEOFULVIN (6 total), please visit the HSDB record page.

Stability Shelf Life

PREPARATIONS OF GRISEOFULVIN HAVE EXPIRATION DATES OF 2-5 YR FOLLOWING THE DATE OF MFR ...

Dates

Last modified: 08-20-2023

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